(2E)-3-[5-(2,3-Dichlorophenyl)-2-furyl]acrylic acid
Overview
Description
(2E)-3-[5-(2,3-Dichlorophenyl)-2-furyl]acrylic acid is a useful research compound. Its molecular formula is C13H8Cl2O3 and its molecular weight is 283.10 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anti-malarial Agents
A novel lead for anti-malarial agents has been developed, utilizing compounds structurally related to furyl acrylic acids. These compounds, specifically substituted benzophenones with furyl acrylic acid derivatives, exhibited significant activity against multi-drug resistant Plasmodium falciparum strains, highlighting the potential of these compounds in anti-malarial drug development (Wiesner et al., 2003).
Synthesis and Characterization of Furan Compounds
Research on the synthesis and steric configurations of furyl-acrylic acids and their derivatives has contributed to the broader understanding of furan compounds. These studies involve the synthesis of various derivatives and investigating their chemical behavior, which is essential for the development of new chemical entities with potential application in medicinal chemistry and material science (Hirao et al., 1973).
Thermodynamic Properties
The study of thermodynamic properties of furyl-acrylic acids and their derivatives provides valuable insights into their physical and chemical stability, which is crucial for the optimization of synthesis, purification, and application processes. Determining these properties helps in understanding the theoretical nature of these compounds and contributes to the development of new materials and pharmaceuticals (Dibrivnyi et al., 2019).
Fabrication of Composites
The synthesis of compounds derived from furyl acrylic acids has been explored for the fabrication of glass fiber reinforced composites. These studies involve the synthesis of specific furyl acrylic acid derivatives, copolymerization with other monomers, and the characterization of the resulting polymers and composites, highlighting the application of these compounds in material science and engineering (Raval et al., 2002).
Anti-inflammatory Agents
Research has also focused on the conversion of furyl-acrylophenones into anti-inflammatory agents, showcasing the pharmaceutical applications of these compounds. The equilibrium observed in the synthesis process and the screening data reported for these compounds provide a basis for further exploration of their therapeutic potential (Short & Rockwood, 1969).
Properties
IUPAC Name |
3-[5-(2,3-dichlorophenyl)furan-2-yl]prop-2-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O3/c14-10-3-1-2-9(13(10)15)11-6-4-8(18-11)5-7-12(16)17/h1-7H,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVUGMMUAUOFEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)C=CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354548 | |
Record name | 3-[5-(2,3-Dichlorophenyl)furan-2-yl]prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
463351-44-2 | |
Record name | 3-[5-(2,3-Dichlorophenyl)furan-2-yl]prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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